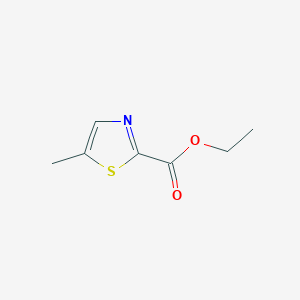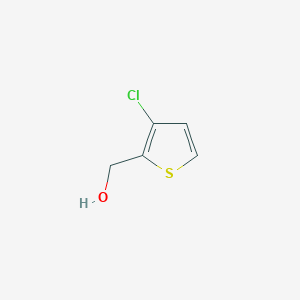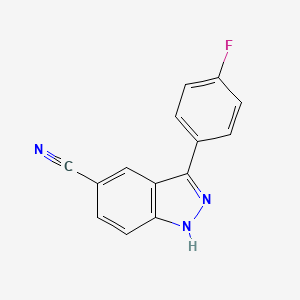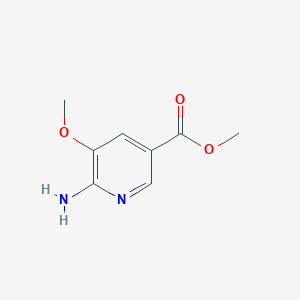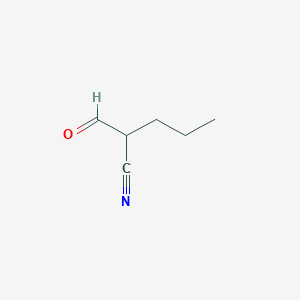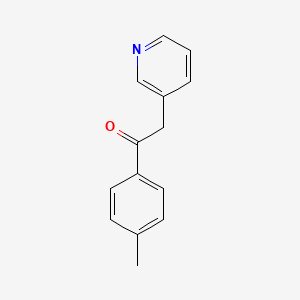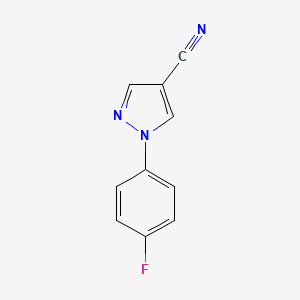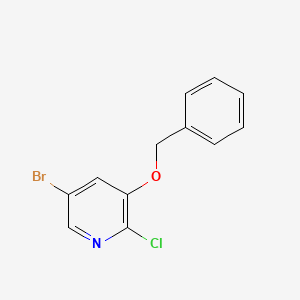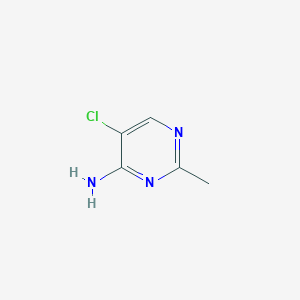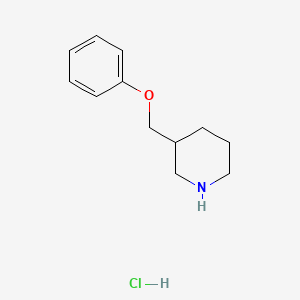
3-(Phenoxymethyl)piperidine hydrochloride
Übersicht
Beschreibung
3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 28569-09-7 . It has a molecular weight of 227.73 and its IUPAC name is 3-(phenoxymethyl)piperidine hydrochloride . The compound is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(Phenoxymethyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Phenoxymethyl)piperidine hydrochloride has a molecular weight of 227.73 . Its molecular formula is C12H18ClNO .Wissenschaftliche Forschungsanwendungen
- Piperidine derivatives are used in drugs for Alzheimer’s disease therapy .
- These drugs work by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s patients .
- By inhibiting this enzyme, these drugs increase the concentration of acetylcholine in the brain, which can help to alleviate some of the symptoms of Alzheimer’s disease .
- Some piperidine derivatives are used in antibiotics .
- These antibiotics work by inhibiting the growth of bacteria or killing them outright .
- The specific mechanism of action can vary depending on the specific antibiotic and the type of bacteria it is designed to target .
- Piperidine derivatives are also used in analgesics, which are drugs used to relieve pain .
- These drugs work by blocking the transmission of pain signals to the brain or by reducing the brain’s perception of pain .
- The specific mechanism of action can vary depending on the specific analgesic .
Alzheimer’s Disease Therapy
Antibiotics
Analgesics
Antipsychotics
- Piperidine derivatives are used in antihypertensive medications .
- These drugs work by relaxing blood vessels, reducing the amount of water reabsorbed by the kidneys, or decreasing the rate and force of the heartbeat .
- This helps to lower blood pressure and reduce the risk of stroke and heart disease .
- Some piperidine derivatives are used in antiulcer medications .
- These drugs work by reducing the amount of acid produced by the stomach .
- This can help to prevent and treat ulcers in the stomach and duodenum .
- Piperidine derivatives are also used in antimicrobial medications .
- These drugs work by killing or inhibiting the growth of microorganisms such as bacteria, fungi, and parasites .
- They are used to treat a wide range of infections, including respiratory tract infections, skin infections, and sexually transmitted infections .
Antihypertensive Medications
Antiulcer Medications
Antimicrobial Medications
Antioxidants
Safety And Hazards
Zukünftige Richtungen
Piperidines, including potentially 3-(Phenoxymethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJGWNSVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599655 | |
| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)piperidine hydrochloride | |
CAS RN |
28569-09-7 | |
| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



